4-(2-Chloronicotinamido)butanoic acid

Description

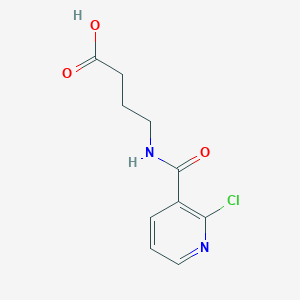

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2-chloropyridine-3-carbonyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-9-7(3-1-5-12-9)10(16)13-6-2-4-8(14)15/h1,3,5H,2,4,6H2,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXSSTMISMBXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Synthesis

Retrosynthetic Analysis of the 4-(2-Chloronicotinamido)butanoic Acid Core

A retrosynthetic analysis provides a logical roadmap for the synthesis of the target molecule. The most evident disconnection is at the amide bond (C-N), which simplifies the structure into two more readily accessible starting materials.

Figure 1: Retrosynthetic Disconnection

This analysis identifies the two primary synthons:

2-Chloronicotinic acid : An electron-deficient heterocyclic carboxylic acid.

4-Aminobutanoic acid (GABA) : A simple amino acid.

The primary synthetic challenge, therefore, lies in the efficient coupling of these two building blocks. The subsequent sections explore advanced methods for forging this amide linkage and for preparing the key 2-chloronicotinic acid precursor.

Development and Optimization of Novel Amide Bond Formation Protocols

The formation of an amide bond is one of the most fundamental transformations in organic chemistry. wikipedia.org Traditional methods often rely on stoichiometric coupling reagents, which can result in poor atom economy. Consequently, significant research has focused on developing catalytic and more sustainable alternatives.

Direct catalytic amidation, where a carboxylic acid and an amine are coupled with the elimination of water, represents an ideal, atom-economical approach. Various catalysts have been developed to facilitate this transformation under milder conditions.

Organocatalysis : Boron-based catalysts, such as boronic acids, have emerged as effective mediators for direct amide formation. These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Mechanistic studies suggest that the efficiency of these catalysts can be influenced by their structure and the nature of the substrates. patsnap.com

Transition Metal Catalysis : Iron is an abundant, cost-effective, and environmentally benign metal that has found application in catalysis. Iron-based catalysts, in conjunction with co-catalysts, have been shown to promote the N-methylation of carboxylic acids, a related transformation. google.com The coordination of iron with the carbonyl oxygen and the pyridine (B92270) nitrogen could potentially stabilize the intermediate complex, making it more prone to amidation.

An alternative green approach involves conducting the amination of 2-chloronicotinic acid under solvent- and catalyst-free conditions, which can yield derivatives in very short reaction times with good to excellent yields. atlantis-press.com

Table 1: Comparison of Selected Catalytic Amidation Strategies

| Catalyst System | Catalyst Type | Key Advantages | Potential Considerations |

|---|---|---|---|

| Boronic Acids | Organocatalyst | Direct, atom-economical amidation; mild conditions. | Catalyst activity can be substrate-dependent; may require dehydrating agents. |

| Iron (Fe₃O₄)/DABCO | Transition Metal/Organo | Inexpensive, magnetically recoverable catalyst, high atom economy. | Primarily demonstrated for N-methyl amides; may require optimization for other amines. |

| None (Thermal) | Catalyst-Free | Extremely green (no solvent or catalyst), simple procedure. | Requires elevated temperatures; scope may be limited to specific amine classes. |

Flow chemistry, where reactions are performed in continuously flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for straightforward scaling and automation. ambeed.comacs.org

The synthesis of amides is well-suited to flow chemistry. wikipedia.orgrsc.org For the synthesis of nicotinamide (B372718) derivatives specifically, a highly efficient green method has been developed using a lipase (B570770) from Candida antarctica (Novozym® 435) in a continuous-flow microreactor. actylis.com This biocatalytic approach, using methyl nicotinate (B505614) and an amine, achieves high yields in significantly shorter reaction times compared to batch processes. actylis.com Adapting such a system for the coupling of an ester of 2-chloronicotinic acid with a 4-aminobutanoic acid ester could provide a highly efficient and sustainable route to the target molecule's core structure.

The principles of green chemistry are increasingly integral to modern synthetic design. Key considerations for the synthesis of this compound include:

Atom Economy : As highlighted, direct catalytic amidation is superior to methods using stoichiometric activating agents (e.g., carbodiimides), which generate significant waste. google.com

Biocatalysis : The use of enzymes, such as lipases or amidases, offers a green pathway. actylis.com An amidase has been engineered for the highly efficient synthesis of 2-chloronicotinic acid from 2-chloronicotinamide (B82574), achieving a remarkable space-time-yield of 2515 g L⁻¹ d⁻¹. This demonstrates the power of biocatalysis in producing key precursors.

Solvent-Free Synthesis : Performing reactions without a solvent, or in greener solvents like water or tert-amyl alcohol, significantly reduces environmental impact. actylis.com The catalyst-free amination of 2-chloronicotinic acid is a prime example of a solvent-free method. atlantis-press.com

Synthesis of Key Precursors and Advanced Intermediates

2-Chloronicotinic acid is a crucial building block for numerous pharmaceuticals and agrochemicals. rsc.orgambeed.comacs.org Several synthetic routes have been established for its production.

Table 2: Selected Synthetic Routes to 2-Chloronicotinic Acid

| Starting Material(s) | Method | Description | Reference |

|---|---|---|---|

| Nicotinic acid | N-Oxidation then Chlorination | A traditional two-step method involving oxidation to the N-oxide, followed by chlorination with reagents like POCl₃. Selectivity can be an issue. | wikipedia.orgrsc.org |

| 2-Chloro-3-alkyl pyridine | One-Step Oxidation | A direct oxidation of the alkyl side chain using ozone with an acetate (B1210297) catalyst. This method is described as simple and having less pollution. | ambeed.com |

| Acetaldehyde, Sodium methoxide, Methyl formate | Multi-step Cyclization | A green and novel route involving the construction of the pyridine ring from simple starting materials, followed by chlorination and hydrolysis. | rsc.org |

| 2-Chloronicotinamide | Biocatalytic Hydrolysis | An engineered amidase enzyme efficiently hydrolyzes the amide to the carboxylic acid with very high productivity. |

The choice of synthetic route depends on factors such as scale, cost of raw materials, and environmental considerations. The development of biocatalytic and multi-step cyclization routes highlights the ongoing innovation toward greener and more efficient manufacturing processes. rsc.org

Synthesis of Substituted Butanoic Acid Moieties

The butanoic acid moiety in the target compound is a critical pharmacophore. The synthesis of substituted butanoic acids can be achieved through various established organic reactions. For instance, the synthesis of 4-oxo-2-butenoic acids can be accomplished via a microwave-assisted aldol-condensation of glyoxylic acid with methyl ketones. nih.gov While this specific example leads to an unsaturated and oxidized precursor, it highlights a general strategy for constructing the carbon skeleton of butanoic acid derivatives.

The direct precursor for the "amido" part of the target molecule is 4-aminobutanoic acid (GABA), a commercially available neurotransmitter. However, for laboratory-scale synthesis or the preparation of analogs, various methods can be employed. One such method involves the amination of a halo-substituted butanoic acid. For example, 2-aminobutyric acid can be prepared by reacting 2-chlorobutyric acid with liquid ammonia (B1221849) under catalysis. google.com A similar strategy could be envisioned for the synthesis of 4-aminobutanoic acid from 4-chlorobutanoic acid. The synthesis of 4-chlorobutyric acid itself can be achieved from γ-butyrolactone by reaction with hydrochloric acid and a catalyst like dodecatungstosilicic acid. chemicalbook.com

The following table outlines potential precursors for the butanoic acid moiety and their synthetic routes:

| Precursor | Starting Material(s) | Key Reaction Type | Reference |

| 4-Aminobutanoic acid | 4-Chlorobutanoic acid, Ammonia | Nucleophilic Substitution | google.com |

| 4-Chlorobutanoic acid | γ-Butyrolactone, HCl | Ring Opening | chemicalbook.com |

| 4-Oxo-4-aryl-2-butenoic acid | Aryl methyl ketone, Glyoxylic acid | Aldol Condensation | nih.gov |

Chemo-, Regio-, and Stereoselective Synthesis Investigations

The synthesis of this compound necessitates careful consideration of chemo-, regio-, and stereoselectivity, particularly when dealing with multifunctional starting materials.

Chemoselectivity: The primary synthetic challenge lies in the selective formation of the amide bond. When reacting 2-chloronicotinoyl chloride with 4-aminobutanoic acid, the high reactivity of the acid chloride ensures chemoselective acylation of the amino group over the carboxylic acid. If starting from 2-chloronicotinic acid, a coupling agent (e.g., DCC, EDC) would be required to activate the carboxylic acid for amidation, again favoring reaction with the amine of GABA.

Regioselectivity: The regiochemistry of the final molecule is dictated by the starting materials: 2-chloronicotinic acid and 4-aminobutanoic acid. The chlorine atom is at the 2-position of the pyridine ring, and the amide linkage is at the 3-position (nicotinamido). The butanoic acid chain is attached via this amide bond. If one were to synthesize the pyridine ring from acyclic precursors, controlling the substitution pattern would be a key challenge. For instance, methods for the selective synthesis of 4-bromo-8-arylisoBBT derivatives highlight the importance of directing groups and catalyst choice in achieving regioselectivity in heterocyclic synthesis. nih.gov

Stereoselectivity: The target molecule, this compound, is achiral. However, if chiral centers were introduced into the butanoic acid backbone, stereoselective synthesis would become crucial. For example, the synthesis of chiral derivatives of (R)- and (S)-3-(piperidin-3-yl)-1H-indole demonstrates methods for separating diastereomers to obtain pure enantiomers, a technique that would be applicable if a chiral analog of the target compound were desired. nih.gov

Mechanistic Insights into Critical Synthetic Transformations

The key synthetic transformation in the likely preparation of this compound is the formation of the amide bond.

Amide Bond Formation via Acyl Chloride: The reaction of 2-chloronicotinoyl chloride with 4-aminobutanoic acid proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group in 4-aminobutanoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, such as triethylamine (B128534) or pyridine, is typically added to neutralize the HCl byproduct.

Amide Bond Formation using Coupling Reagents: If starting from 2-chloronicotinic acid and 4-aminobutanoic acid, a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) would be employed. The mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of 4-aminobutanoic acid, leading to the formation of the amide bond and the corresponding urea (B33335) byproduct.

The following table summarizes the key mechanistic steps:

| Reaction | Key Intermediate | Key Mechanistic Step |

| Acylation with Acyl Chloride | Tetrahedral Intermediate | Nucleophilic attack of amine on carbonyl carbon |

| Amidation with Coupling Reagent | O-Acylisourea | Activation of carboxylic acid followed by nucleophilic attack |

Molecular Structure, Conformational Analysis, and Theoretical Investigations

Advanced Spectroscopic Characterization for Structural Elucidation

Beyond basic identification, advanced spectroscopic methods are employed to obtain a detailed picture of the molecule's stereochemistry and dynamic behavior in solution.

While specific multi-dimensional NMR data for 4-(2-Chloronicotinamido)butanoic acid are not extensively published, the characterization of analogous butanoic acid derivatives provides a framework for the expected spectroscopic features. For instance, in related compounds, 1H and 13C NMR spectroscopy are fundamental in confirming the primary structure. researchgate.net In the 1H NMR spectrum of a similar compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, broad resonances for the carboxylic acid and amide protons are observed at δ 12.10 and 10.03 ppm, respectively, in a DMSO-d6 solution. researchgate.net The methylene (B1212753) protons of the butanoic acid chain typically appear in the aliphatic region of the spectrum. mdpi.com For this compound, specific shifts would be influenced by the electronic environment of the 2-chloronicotinoyl group.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals of the butanoic acid backbone and the nicotinamide (B372718) ring. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the through-space proximity of protons, helping to define the preferred conformation of the molecule in solution.

Although a single-crystal X-ray structure for this compound is not publicly available, analysis of closely related analogs provides critical information about its likely solid-state conformation and intermolecular interactions.

For example, the crystal structure of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid reveals a kinked molecular backbone. mdpi.com A significant twist is observed between the amide and phenyl groups, with a C(methylene)–N–C(phenyl)–C(phenyl) torsion angle of 138.2(2)°. mdpi.com The packing of these molecules in the crystal lattice is dominated by hydrogen bonding, forming supramolecular tapes through carboxylic acid-O–H···O(carbonyl) and amide-N–H···O(amide) interactions. mdpi.com

Similarly, the structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid shows an extended, all-trans configuration of the backbone in the solid state. researchgate.netmdpi.com However, the terminal phenyl and carboxylic acid groups are twisted out of the plane of the central chain, as indicated by the O(carboxylic acid)–C(m)–C(m)–C(m) and C(m)–N–C(p)–C(p) torsion angles of 13.9(5)° and 47.1(4)°, respectively. researchgate.netmdpi.com This highlights the conformational flexibility inherent in these types of molecules. mdpi.com The crystal packing is also characterized by strong hydrogen bonds, forming tapes. researchgate.netmdpi.com

These studies on analogous compounds suggest that this compound would likely exhibit significant conformational flexibility, particularly around the amide linkage and the butanoic acid chain. The presence of the nitrogen atom in the nicotinamide ring and the chlorine substituent would influence the crystal packing through specific intermolecular interactions.

| Compound | Key Torsion Angles | Primary Intermolecular Interactions | Reference |

| 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid | C(m)–N–C(p)–C(p): 138.2(2)° | Carboxylic acid-O–H···O(carbonyl) and amide-N–H···O(amide) hydrogen bonds | mdpi.com |

| 4-[(4-chlorophenyl)carbamoyl]butanoic acid | O(ca)–C(m)–C(m)–C(m): 13.9(5)°, C(m)–N–C(p)–C(p): 47.1(4)° | Carboxylic acid-O–H···O(carbonyl) and amide-N–H···O(amide) hydrogen bonds | researchgate.netmdpi.com |

ca = carboxylic acid, m = methylene, p = phenyl

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations offer a powerful complement to experimental data, providing deep insights into the electronic structure and conformational preferences of molecules.

DFT calculations are a standard method for investigating the electronic properties of organic molecules. biointerfaceresearch.com For butanoic acid derivatives, the B3LYP functional combined with a basis set such as 6-31+G(d) is commonly used to optimize the molecular geometry and calculate electronic parameters. researchgate.netbiointerfaceresearch.com

Analysis of the Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. In a related isoindole derivative, DFT studies have shown that the HOMO is typically located over the substituted aromatic ring, while the LUMO is situated on the indole (B1671886) portion. mdpi.com For this compound, the HOMO would likely be distributed over the electron-rich nicotinamide ring, while the LUMO may be centered on the carboxylic acid group and the chloro-substituted pyridine (B92270) ring. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. mdpi.com

The conformational flexibility of this compound can be systematically explored using computational methods like molecular mechanics or by performing a relaxed potential energy surface scan using DFT. By rotating key dihedral angles, such as those around the C-N amide bond and the C-C bonds of the butanoic acid chain, a conformational energy landscape can be mapped. This allows for the identification of low-energy conformers and the energy barriers between them. Such studies on related molecules have highlighted their considerable conformational flexibility. mdpi.com

Analysis of Intramolecular Interactions: Hydrogen Bonding, Aromatic Stacking, and Steric Hindrance

The spatial arrangement and stability of the this compound molecule are significantly influenced by a variety of non-covalent intramolecular interactions. These include hydrogen bonding, potential aromatic stacking, and steric effects arising from its constituent functional groups.

Hydrogen Bonding:

The primary intramolecular hydrogen bonds in this compound are expected to involve the amide and carboxylic acid functionalities. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the amide and the carbonyl and hydroxyl oxygens of the carboxylic acid can act as acceptors.

In analogous structures, such as 4-[(4-chlorophenyl)carbamoyl]butanoic acid and 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, extensive intermolecular hydrogen bonding is a dominant feature in the solid state. researchgate.netsemanticscholar.orgmdpi.comresearchgate.net These molecules form supramolecular tapes through hydrogen bonds between the carboxylic acid groups (forming {···HOCO}₂ synthons) and between the amide N-H and amide carbonyl oxygen (amide-N–H···O=C(amide)). researchgate.netsemanticscholar.orgmdpi.com While these are intermolecular, the potential for intramolecular hydrogen bonding exists, particularly between the amide N-H and the carbonyl oxygen of the butanoic acid chain, which could lead to the formation of a cyclic conformation. Studies on N-acyl amino acids have shown a preference for an intramolecularly hydrogen-bonded C5 conformation in non-polar solvents. documentsdelivered.com

Aromatic Stacking:

Aromatic stacking, or π-π interaction, is a possibility involving the 2-chloropyridine (B119429) ring. In the solid state, related aryl-substituted butanoic acids exhibit packing where aromatic rings arrange in herring-bone or offset stacked patterns. While primarily an intermolecular phenomenon that drives crystal packing, intramolecular stacking or CH-π interactions between the pyridine ring and the butanoic acid chain could influence the molecule's conformation in solution. NMR studies of phenylalanine derivatives have provided evidence for such intramolecular aromatic edge-to-face interactions in solution. rsc.org

Steric Hindrance:

The conformation of the butanoic acid chain itself is also subject to steric considerations. While an extended, all-trans conformation is often energetically favorable in similar structures like 4-[(4-chlorophenyl)carbamoyl]butanoic acid, kinks or twists can occur. researchgate.netsemanticscholar.org For instance, in 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, the backbone is kinked, precluding a simple all-trans configuration of the carbon chain. mdpi.com

Table 1: Representative Torsion Angles in a Structurally Related Compound

| Torsion Angle | Value (°) in 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid | Implication for this compound |

| C(amide)–N–C(aryl)–C(aryl) | 138.2(2) | A significant twist between the pyridine ring and the amide group is expected due to the ortho-chloro substituent. |

| C(methylene)–C(methylene)–C(amide)–N | -157.0(2) | The butanoic acid chain may adopt a kinked rather than a fully extended conformation. |

| O(carboxyl)–C(carboxyl)–C(methylene)–C(methylene) | 5.9(4) | The carboxylic acid group may be slightly twisted relative to the aliphatic chain. |

Data sourced from the crystallographic study of 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid for analogical comparison. mdpi.com

Tautomerism and Isomerism in the this compound Framework

The structural diversity of this compound is further expanded by the possibilities of tautomerism and isomerism.

Tautomerism:

The 2-chloronicotinamide (B82574) portion of the molecule is susceptible to tautomerism. Specifically, the 2-chloropyridine ring can exist in equilibrium with its 2-pyridone tautomer. The hydrolysis of 2-chloropyridine is a classic example that yields a tautomeric mixture of 2-hydroxypyridine (B17775) and 2-pyridone. acs.org Theoretical and experimental studies on chlorinated 2-hydroxypyridine have shown that while the lactim (OH) form is often predominant in the gas phase, the lactam (C=O) or pyridone form can be significantly stabilized in solution. nih.gov Therefore, this compound could potentially exist in equilibrium with its corresponding pyridone tautomer, where the pyridine nitrogen is protonated and the exocyclic amide oxygen becomes part of the ring's conjugated system. The position of this equilibrium would be influenced by factors such as the solvent environment.

Isomerism:

Several types of isomerism are possible for the this compound structure.

Constitutional Isomers: These isomers share the same molecular formula but have different atom-to-atom connectivity.

Skeletal Isomers: The butanoic acid chain can be rearranged. For example, instead of a straight four-carbon chain, a branched isomer like 4-(2-chloronicotinamido)-2-methylpropanoic acid could exist. brainly.com

Positional Isomers: The chloro and amido-butanoic acid substituents could be at different positions on the pyridine ring (e.g., 4-(6-chloronicotinamido)butanoic acid). Also, within the butanoic acid moiety, the point of attachment of the nicotinamido group could change, leading to isomers like 3-(2-chloronicotinamido)butanoic acid or 2-(2-chloronicotinamido)butanoic acid.

Functional Group Isomers: The molecular formula C10H11ClN2O3 allows for different functional groups. For instance, an ester isomer could be formed, such as methyl 3-(2-chloronicotinamido)propanoate. Carboxylic acids and esters are common examples of functional group isomers. tsfx.edu.audoubtnut.com

Stereoisomers: If the butanoic acid chain were substituted in a way that creates a chiral center (for example, in the isomer 2-(2-chloronicotinamido)butanoic acid), enantiomers (R/S isomers) would be possible.

Table 2: Potential Isomers of this compound

| Isomer Type | Example Name | Structural Difference |

| Skeletal | 4-(2-Chloronicotinamido)-2-methylpropanoic acid | Branched carbon chain in the acid moiety. |

| Positional (on ring) | 4-(6-Chloronicotinamido)butanoic acid | Different substitution pattern on the pyridine ring. |

| Positional (on chain) | 3-(2-Chloronicotinamido)butanoic acid | Amide group attached to a different carbon of the butanoic acid chain. |

| Functional Group | Methyl 3-(2-chloronicotinamido)propanoate | Ester functional group instead of a carboxylic acid. |

| Stereoisomer | (R)-2-(2-Chloronicotinamido)butanoic acid | Chiral center at the alpha-carbon of the butanoic acid chain. |

Chemical Reactivity and Mechanistic Pathway Elucidation

Hydrolytic Stability and Degradation Pathways under Defined Chemical Conditions

The hydrolytic stability of 4-(2-Chloronicotinamido)butanoic acid is highly dependent on pH and temperature. The primary site of hydrolytic cleavage is the amide bond, a reaction that can be catalyzed by both acid and base. libretexts.org

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which subsequently collapses, cleaving the C-N bond to yield 2-chloronicotinic acid and the protonated form of 4-aminobutanoic acid (4-aminobutanoic acid hydrochloride if HCl is used). libretexts.orgyoutube.com

In alkaline environments, the hydrolysis proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic amide carbonyl carbon. libretexts.org This pathway also results in the formation of a tetrahedral intermediate that breaks down to form the carboxylate salt of 2-chloronicotinic acid and 4-aminobutanoic acid. libretexts.orgumich.edu Generally, amides are relatively stable, but the rate of hydrolysis increases under forcing conditions such as elevated temperatures. arkat-usa.orgrsc.org

A secondary, slower hydrolysis pathway involves the nucleophilic substitution of the chlorine atom on the pyridine (B92270) ring by a hydroxide ion, which would yield 4-(2-hydroxynicotinamido)butanoic acid. This reaction is generally less favorable than amide bond cleavage under typical hydrolytic conditions but can occur, especially at higher pH and temperatures. acs.org

Table 1: Expected Hydrolytic Degradation Products

| Condition | Primary Degradation Pathway | Major Products |

|---|---|---|

| Acidic (e.g., aq. HCl, heat) | Acid-catalyzed amide hydrolysis | 2-Chloronicotinic acid, 4-Aminobutanoic acid (as an ammonium (B1175870) salt) |

| Neutral (e.g., water, heat) | Slow amide hydrolysis | 2-Chloronicotinic acid, 4-Aminobutanoic acid |

Reactivity Towards Electrophiles and Nucleophiles at Different Sites

The molecule possesses several sites susceptible to attack by electrophiles and nucleophiles, leading to a variety of potential transformations.

The pyridine ring, particularly due to the presence of the nitrogen atom and the electron-withdrawing amide group, is electron-deficient. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr), with the chlorine atom at the C-2 position serving as an excellent leaving group. wikipedia.orgchempanda.com This reaction is a primary pathway for functionalizing the nicotinic core.

The mechanism proceeds via the attack of a nucleophile at the C-2 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The aromaticity of the ring is then restored by the expulsion of the chloride ion. youtube.com A wide range of nucleophiles can displace the chloride, including amines, alkoxides, and thiols. thieme-connect.comnih.gov For example, reaction with amines or substituted piperazines can yield various 2-aminopyridine (B139424) derivatives, a common motif in pharmaceuticals. thieme-connect.com

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) on the 2-Chloropyridine (B119429) Ring

| Nucleophile (Nu-H) | Reagent Example | Product Structure |

|---|---|---|

| Amine | Piperidine | 4-(2-(Piperidin-1-yl)nicotinamido)butanoic acid |

| Thiol | Glutathione (GSH) | Glutathione conjugate at C-2 position |

| Hydroxide | Sodium Hydroxide | 4-(2-Hydroxynicotinamido)butanoic acid |

The amide bond, while stable, is a site for nucleophilic acyl substitution. libretexts.orglibretexts.org Compared to other carboxylic acid derivatives like esters or acid halides, amides are the least reactive towards nucleophiles due to the resonance donation from the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. youtube.com Consequently, reactions at this site, other than hydrolysis, typically require strong reagents and/or forcing conditions.

Reaction with a strong, non-nucleophilic base could deprotonate the amide N-H, but cleavage of the robust amide bond by other nucleophiles would be a challenging transformation, often resulting in a mixture of products unless highly specific reagents are employed.

The terminal carboxylic acid group exhibits typical reactivity for this functional group. It can be readily converted into a variety of other derivatives. aklectures.com

Esterification: In the presence of an alcohol and an acid catalyst (Fischer esterification), the corresponding ester can be formed. core.ac.uk For example, reaction with methanol (B129727) and sulfuric acid would yield methyl 4-(2-chloronicotinamido)butanoate.

Amide Formation: The carboxylic acid can be activated, for example by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate can then react with a primary or secondary amine to form a new amide at the end of the butanoic acid chain.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding 4-(2-chloronicotinamido)butan-1-ol. The amide group may also be reduced under these conditions.

Table 3: Representative Reactions of the Carboxylic Acid Functionality

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl 4-(2-chloronicotinamido)butanoate |

| Amide Formation (via acyl chloride) | 1. SOCl₂ 2. Diethylamine (NH(CH₂)₂) | N,N-Diethyl-4-(2-chloronicotinamido)butanamide |

Photochemical Reactivity and Photostability Studies

Studies on 2-chloropyridine have identified various photoproducts, suggesting that irradiation of this compound in aqueous solution could lead to a mixture of derivatives. nih.gov The nicotinamide (B372718) structure itself is known to be photochemically active and can participate in photoreactions, although it can also exhibit photoprotective qualities in certain systems. nih.govnih.govrsc.org Given the photosensitivity of the 2-chloropyridine ring, it is probable that the compound would undergo degradation upon exposure to UV light.

Table 4: Potential Photodegradation Products based on 2-Chloropyridine Reactivity

| Potential Product | Formation Pathway | Reference |

|---|---|---|

| 4-(2-Hydroxynicotinamido)butanoic acid | Photohydrolysis of C-Cl bond | researchgate.net |

| De-chlorinated product | Reductive dehalogenation | researchgate.net |

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound have not been specifically detailed. However, the nicotinic acid/nicotinamide core is known to be electroactive. Cyclic voltammetry studies on nicotinic acid and nicotinamide show that the pyridine ring can undergo both oxidation and reduction at an electrode surface. researchgate.netresearchgate.net

The redox processes are typically irreversible and pH-dependent. nih.gov For nicotinic acid, the electrochemical behavior is complex due to its various protonated forms in solution. researchgate.netnih.gov It is expected that this compound would exhibit similar redox activity centered on the electron-deficient pyridine ring. The presence of the chlorine atom, an electron-withdrawing group, would likely influence the reduction and oxidation potentials compared to unsubstituted nicotinamide. The reduction potential of the pyridine ring is a key feature of related biological cofactors like NAD⁺/NADH. mdpi.comacs.org

Table 5: Reference Electrochemical Data for Related Compounds

| Compound | Technique | Observed Process | Potential (vs. Ag/AgCl) | Reference |

|---|---|---|---|---|

| Nicotinic Acid | Cyclic Voltammetry | Oxidation | -0.425 V | researchgate.net |

| Nicotinic Acid | Cyclic Voltammetry | Reduction | -0.525 V | researchgate.net |

Solvent Effects on Reactivity and Conformational Dynamics

The solvent environment plays a pivotal role in dictating the chemical reactivity and the accessible conformational states of a molecule. For a compound such as This compound , which possesses multiple functional groups capable of engaging in various intermolecular interactions, the choice of solvent can significantly influence its behavior in solution. The key structural features—the 2-chloronicotinamide (B82574) head and the flexible butanoic acid tail—are both susceptible to solvent-solute interactions, which in turn can modulate reaction rates, equilibria, and the molecule's three-dimensional structure.

The reactivity of This compound is intrinsically linked to the solvation of its constituent parts. The amide linkage, the pyridine ring, the chlorine substituent, and the carboxylic acid terminus all exhibit distinct interactions with different solvent types. These interactions can range from strong hydrogen bonding in protic solvents to weaker dipole-dipole forces in aprotic polar solvents, and van der Waals interactions in nonpolar media.

Detailed Research Findings:

While specific experimental studies on the solvent effects on This compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from research on analogous structures, such as nicotinamide derivatives, secondary amides, and substituted butanoic acids.

Influence on Amide Bond Conformation and Reactivity:

The amide bond in the nicotinamido moiety is subject to resonance, resulting in a planar conformation with a significant barrier to rotation around the C-N bond. Solvents can influence the height of this rotational barrier. Protic solvents, such as water and alcohols, are capable of donating hydrogen bonds to the carbonyl oxygen of the amide. This interaction stabilizes the charge-separated resonance form of the amide, thereby increasing the double-bond character of the C-N bond and raising the activation energy for rotation. nih.gov Conversely, aprotic solvents, which cannot donate hydrogen bonds, will have a lesser effect on this rotational barrier. nih.gov The free energy of activation for amide bond isomerization is often observed to be higher in protic solvents compared to aprotic ones. nih.gov

This differential solvation also impacts the reactivity of the amide group itself. For instance, in reactions where the amide nitrogen acts as a nucleophile, its reactivity would be dampened in protic solvents due to hydrogen bonding to the N-H group, which reduces its electron-donating capacity.

Table 1: Predicted Relative Rotational Barrier of the Amide C-N Bond in this compound in Various Solvents

| Solvent | Solvent Type | Predicted Relative Rotational Barrier | Primary Interaction with Amide |

| Water | Protic | High | Hydrogen bond donation to C=O and N-H |

| Methanol | Protic | High | Hydrogen bond donation to C=O and N-H |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Moderate | Dipole-dipole interactions |

| Acetonitrile | Aprotic, Polar | Moderate | Dipole-dipole interactions |

| Tetrahydrofuran (THF) | Aprotic, Less Polar | Low | Weaker dipole-dipole interactions |

| Toluene | Aprotic, Nonpolar | Low | van der Waals forces |

Conformational Dynamics of the Butanoic Acid Chain:

Table 2: Predicted Predominant Conformation of the Butanoic Acid Chain of this compound in Different Solvent Environments

| Solvent | Solvent Polarity | Hydrogen Bonding Capability | Predicted Predominant Conformation | Rationale |

| Water | High | Protic | Extended (anti) | Strong intermolecular H-bonding with solvent disfavors intramolecular H-bonds. researchgate.net |

| Methanol | High | Protic | Extended (anti) | Similar to water, solvent H-bonding dominates. researchgate.net |

| Chloroform | Medium | Aprotic (weak H-bond donor) | Folded (gauche) | Increased likelihood of intramolecular H-bonding between the carboxylic acid and a suitable acceptor on the molecule. |

| Dichloromethane | Medium | Aprotic | Folded (gauche) | Reduced solvent competition allows for intramolecular interactions. |

| Hexane | Low | Aprotic | Folded (gauche) | Strong driving force for intramolecular H-bonding in a nonpolar environment. |

Solvatochromic Effects on the Chloronicotinamide Moiety:

The 2-chloronicotinamide portion of the molecule contains a π-electron system that can exhibit solvatochromism, where the wavelength of maximum absorption in its UV-Visible spectrum shifts with solvent polarity. The chlorine atom and the amide group influence the electronic distribution within the pyridine ring. In polar solvents, particularly those capable of hydrogen bonding, the ground state and excited state of the molecule can be differentially stabilized. For instance, a more polar solvent might stabilize a more polar excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. The specific nature of these shifts provides insight into the change in dipole moment upon electronic excitation.

Derivatization, Analog Design, and Structure Activity Relationship Sar at a Molecular Level

Design Principles for Structural Modifications Based on Theoretical and Molecular Interaction Insights

The design of new analogs of 4-(2-Chloronicotinamido)butanoic acid is fundamentally guided by theoretical calculations and an understanding of non-covalent interactions. The initial structure, featuring a chloronicotinamide head and a butanoic acid tail, presents several key sites for modification: the amide linkage, the butanoic acid chain, and the pyridine (B92270) ring.

Theoretical approaches, such as Density Functional Theory (DFT), are employed to model the molecule and its potential derivatives. biointerfaceresearch.com These calculations provide insights into the molecule's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding intramolecular charge transfer. biointerfaceresearch.com Molecular modeling can identify regions of high and low electron density, guiding the placement of electron-donating or electron-withdrawing groups to alter the molecule's electronic profile. biointerfaceresearch.commdpi.com

Furthermore, analysis of the molecular structure of similar compounds through X-ray crystallography reveals key intermolecular interactions, such as hydrogen bonding patterns. mdpi.commdpi.com For instance, in related structures, the carboxylic acid and amide groups are known to form strong hydrogen bonds, often leading to the formation of supramolecular structures like tapes or chains. mdpi.commdpi.com Design principles therefore often focus on preserving or controllably altering these interaction points to modulate the solid-state properties and solubility of the analogs.

Synthesis of N-Substituted and C-Substituted Amide Analogs

The central amide bond is a primary target for derivatization. Standard synthetic organic chemistry methods can be used to generate a library of analogs with substitutions at both the nitrogen and carbonyl carbon.

N-Substituted Analogs: The synthesis of N-substituted analogs typically involves the reaction of 2-chloronicotinoyl chloride with a modified aminobutanoic acid derivative. Alternatively, alkylation of the secondary amine of the parent molecule, this compound, can be achieved, although this can be more challenging.

C-Substituted Amide Analogs: The synthesis of analogs with substitutions on the carbonyl side of the amide linkage would start with modified butanoic acid precursors. For example, a reaction between 2-chloro-N-(substituted-phenyl)nicotinamide and a suitable reagent could be envisioned, drawing parallels from the synthesis of related nicotinamide (B372718) derivatives. acs.org

A general synthetic route for related amide compounds involves the reaction of an aniline (B41778) derivative with an acid anhydride (B1165640), such as glutaric anhydride, in a solvent like toluene. mdpi.com This straightforward approach can yield the desired amide in high purity. mdpi.commdpi.com

Modifications of the Butanoic Acid Chain (e.g., Chain Length Variation, Branching, Functionalization)

The butanoic acid chain acts as a flexible spacer and a key interaction site. Its modification can significantly impact the molecule's conformational flexibility and physicochemical properties.

Chain Length Variation: The synthesis of analogs with shorter (propanoic, ethanoic) or longer (pentanoic, hexanoic) acid chains can be achieved by substituting glutaric anhydride with the corresponding cyclic anhydride (e.g., succinic anhydride) or by using dicarboxylic acids of varying lengths in the initial synthesis.

Branching: Introducing alkyl branches (e.g., methyl, ethyl groups) onto the carbon backbone of the butanoic acid chain can restrict conformational freedom. This is typically achieved by starting with appropriately substituted dicarboxylic acid precursors.

Functionalization: The carboxylic acid terminus is readily modified. It can be esterified or converted into other functional groups. Derivatization reagents such as 4-bromo-N-methylbenzylamine (4-BNMA) or 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) can be used to cap the carboxylic acid, which is a common strategy for analytical purposes but also serves as a synthetic modification. nih.govresearchgate.net These reactions often use a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govresearchgate.net

Heterocyclic Ring Modifications and Bioisosteric Replacements within the Nicotinamide Core

The 2-chloronicotinamide (B82574) core is a critical component for defining the molecule's electronic and steric properties. Modifications here can have a profound impact.

Ring Modifications: The chlorine atom at the 2-position of the pyridine ring is a key site for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups (e.g., amines, alkoxides, thiols). The electronic nature of the pyridine ring can also be modulated by introducing substituents at other available positions.

Bioisosteric Replacements: Bioisosterism is a strategy in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties. spirochem.com This is used to create new molecules with potentially improved characteristics. acs.orgcambridgemedchemconsulting.com

Classic Bioisosteres: The pyridine ring itself can be replaced by other aromatic heterocycles like pyrimidine, pyrazine, or even non-aromatic rings to probe the importance of the aromatic system and the nitrogen atom's position. Phenyl rings are a common replacement for pyridyl rings. cambridgemedchemconsulting.com

Functional Group Isosteres: The chlorine atom can be replaced by other groups of similar size and electronic character, such as a trifluoromethyl group (CF₃) or a cyano group (CN). cambridgemedchemconsulting.com The amide linker can be replaced by bioisosteres like sulfonamides or reversed amides to alter hydrogen bonding capabilities and conformational preferences. acs.org

A two-step strategy involving azo-incorporating and bioisosteric replacement has been successfully used in the structural optimization of other nicotinamide derivatives. acs.org

Computational and Spectroscopic Analysis of How Structural Changes Influence Intramolecular Interactions and Electronic Properties (Purely theoretical SAR, devoid of biological efficacy)

The characterization of newly synthesized analogs relies heavily on computational and spectroscopic methods to establish a theoretical structure-activity relationship, independent of any biological testing.

Computational Analysis: DFT calculations are a powerful tool for this purpose. biointerfaceresearch.com By optimizing the geometry of new analogs, researchers can predict bond lengths, bond angles, and torsion angles. For example, in a related dichlorophenyl derivative, DFT calculations showed a twist about the C(amide)–C(methylene) bond and between the phenyl ring and the amide group. mdpi.com These conformational features, such as the extended, all-trans configuration seen in 4-[(4-chlorophenyl)carbamoyl]butanoic acid, are critical to the molecule's shape. mdpi.com Natural Bond Orbital (NBO) analysis can further elucidate intramolecular interactions, such as hyperconjugation and steric effects. biointerfaceresearch.com

Spectroscopic Analysis:

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of new analogs. Chemical shifts provide detailed information about the electronic environment of each atom. In a similar compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the carboxylic acid proton (OH) and amide proton (NH) appear as broad resonances at δ 12.10 and 10.03 ppm, respectively, in DMSO-d₆. mdpi.com The carbonyl carbons are typically observed downfield in the ¹³C NMR spectrum. mdpi.com

IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. The C=O stretching vibrations of the amide and carboxylic acid groups, as well as the N-H and O-H stretching frequencies, provide clear diagnostic peaks. mdpi.com

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the synthesized analogs. mdpi.com

UV-Vis Spectroscopy: UV-visible spectroscopy reveals the electronic transitions within the molecule. Transitions such as n-π* and π-π* are characteristic of the carbonyl and aromatic systems. mdpi.com

The following table summarizes typical spectroscopic and structural data obtained for a related compound, which serves as a benchmark for analyzing new analogs of this compound.

| Parameter | Method | Observed Value for 4-[(4-chlorophenyl)carbamoyl]butanoic acid | Reference |

| ¹H NMR Chemical Shift (OH) | NMR (DMSO-d₆) | 12.10 ppm | mdpi.com |

| ¹H NMR Chemical Shift (NH) | NMR (DMSO-d₆) | 10.03 ppm | mdpi.com |

| ¹³C NMR Chemical Shift (CO₂) | NMR (DMSO-d₆) | 174.6 ppm | mdpi.com |

| ¹³C NMR Chemical Shift (C=O) | NMR (DMSO-d₆) | 171.3 ppm | mdpi.com |

| IR Absorption (Amide C=O) | IR | 1689 cm⁻¹ | mdpi.com |

| IR Absorption (Acid C=O) | IR | 1662 cm⁻¹ | mdpi.com |

| UV Absorption (n-π)* | UV (Acetonitrile) | 250.0 nm | mdpi.com |

| C-O Bond Length (Carboxylic Acid) | X-ray Crystallography | 1.226(4) Å and 1.301(4) Å | mdpi.com |

| Key Torsion Angle | X-ray Crystallography | C(m)–N–C(p)–C(p) [47.1(4)°] | mdpi.com |

Table data is for illustrative purposes based on a structurally similar compound.

Investigation of Conformationally Restricted Analogs for Advanced Molecular Probing

To gain a more precise understanding of the molecule's active conformation, analogs with restricted conformational freedom are synthesized and analyzed. By "locking" the molecule into specific spatial arrangements, researchers can deduce which conformations are important for its physicochemical properties.

This can be achieved by:

Introducing Double Bonds or Rings: Incorporating double bonds into the butanoic acid chain or cyclizing the chain to form, for example, a cyclopropane (B1198618) or cyclobutane (B1203170) ring, can severely limit rotational freedom.

Steric Hindrance: Introducing bulky substituents, as discussed in the branching of the butanoic acid chain (Section 5.3), can create steric hindrance that favors certain rotamers over others. The X-ray crystal structure of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid shows that steric hindrance can lead to significant twists in the molecular backbone. mdpi.com

Intramolecular Bridging: Creating a covalent bridge between the nicotinamide ring and the butanoic acid chain would result in a rigid, bicyclic structure.

The synthesis and analysis of these conformationally restricted analogs provide invaluable data for refining computational models and understanding the fundamental structure-property relationships of the this compound scaffold.

Advanced Analytical Methodologies for Research and Characterization

Development and Validation of High-Resolution Chromatographic Techniques (e.g., UPLC-QTOF-MS, Chiral HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-resolution chromatography is indispensable for assessing the purity of synthesized compounds and for separating enantiomers. Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) provides a powerful platform for purity profiling due to its high separation efficiency and accurate mass measurement capabilities. phenomenex.comdocbrown.infopsu.edu For 4-(2-chloronicotinamido)butanoic acid, a reversed-phase UPLC method would be developed to separate the main compound from potential impurities, such as starting materials (2-chloronicotinic acid and 4-aminobutanoic acid) and reaction by-products.

The method validation would involve assessing parameters like linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) to ensure the reliability of the results. nih.gov

Table 6.1.1: Illustrative UPLC-QTOF-MS Parameters for Purity Assessment

| Parameter | Value/Condition |

| Chromatography System | ACQUITY UPLC System |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Mass Spectrometer | QTOF Mass Spectrometer |

| Ionization Mode | ESI Positive and Negative |

| Scan Range | 50 - 1000 m/z |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | 40 V |

Since this compound possesses a chiral center at the carbon atom of the butanoic acid moiety to which the amino group was attached, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating these enantiomers and determining the enantiomeric excess (ee) of a chiral synthesis product. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for the separation of a wide range of chiral compounds, including N-acyl amino acids. phenomenex.comsigmaaldrich.com The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution of the enantiomers. nih.govsigmaaldrich.comyoutube.com

Table 6.1.2: Hypothetical Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Value/Condition |

| Chromatography System | HPLC with UV Detector |

| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-1) |

| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 265 nm |

| Expected Runtimes | (R)-enantiomer: ~8 min, (S)-enantiomer: ~10 min |

Advanced Mass Spectrometry Applications for Fragmentation Pathway Elucidation and Reaction Monitoring (e.g., Tandem MS, Ion Mobility MS)

Tandem mass spectrometry (MS/MS) is a crucial tool for structural elucidation by fragmenting a selected precursor ion and analyzing its product ions. researchgate.net For this compound, MS/MS experiments would be conducted on the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The resulting fragmentation pattern provides a fingerprint that confirms the molecular structure. Key fragmentation pathways would likely involve the cleavage of the amide bond, decarboxylation of the butanoic acid chain, and fragmentation of the 2-chloronicotinoyl moiety. libretexts.orgusp.org

Table 6.2.1: Predicted MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss |

| 257.06 | 239.05 | Loss of H₂O |

| 257.06 | 211.06 | Loss of HCOOH (Formic Acid) |

| 257.06 | 140.01 | Cleavage of amide bond (2-chloronicotinoyl cation) |

| 257.06 | 112.00 | Loss of 2-chloropyridine (B119429) from m/z 140 |

| 257.06 | 102.06 | Cleavage of amide bond (protonated 4-aminobutanoic acid) |

| 140.01 | 112.00 | Loss of CO from 2-chloronicotinoyl cation |

Ion Mobility Mass Spectrometry (IM-MS) could further enhance characterization by separating ions based on their size, shape, and charge. This technique can distinguish between isomers that may not be separable by chromatography or mass-to-charge ratio alone, providing an additional dimension of analytical specificity.

Quantitative NMR (qNMR) for Precise Determination of Reaction Yields and Purity in Complex Research Mixtures

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of compounds and quantifying components in a mixture without the need for identical reference standards for each component. nih.govjru.edu.innih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the resonance. mestrelab.com

For determining the purity of this compound, a ¹H-qNMR experiment would be performed. A certified internal standard with known purity and a resonance signal in a clear region of the spectrum would be accurately weighed and mixed with an accurately weighed amount of the sample. libretexts.org By comparing the integral of a specific, well-resolved proton signal from the analyte with that of the internal standard, the absolute purity of the analyte can be calculated with high precision. mestrelab.comchemicalbook.com This method is particularly valuable for assessing the purity of pharmaceutical intermediates and active ingredients. jru.edu.in

Table 6.3.1: Parameters for ¹H-qNMR Purity Determination

| Parameter | Guideline/Condition |

| Spectrometer | 400 MHz or higher |

| Solvent | DMSO-d₆ (ensuring solubility of analyte and standard) |

| Internal Standard | Maleic Anhydride (B1165640) or Dimethyl sulfone (known purity, non-overlapping signals) |

| Analyte Signal | A well-resolved aromatic proton on the pyridine (B92270) ring |

| Standard Signal | Singlet from the internal standard |

| Relaxation Delay (d1) | > 5 x T₁ of the slowest relaxing proton being quantified |

| Pulse Angle | 90° |

| Data Processing | Baseline correction, phase correction, and accurate integration |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies in Various Phases

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and are used to confirm the structure of this compound by identifying characteristic vibrational modes. kit.edu

The FT-IR spectrum would be expected to show strong absorptions for the amide and carboxylic acid carbonyl (C=O) groups, as well as N-H and O-H stretching vibrations. libretexts.orgrsc.org Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the C-Cl bond. Comparing the spectra of the starting materials with the final product would confirm the formation of the amide linkage.

Table 6.4.1: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) [FT-IR] | Expected Wavenumber Range (cm⁻¹) [Raman] |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) | Weak |

| Amide | N-H stretch | 3400 - 3200 | 3400 - 3200 |

| Alkyl C-H | C-H stretch | 2960 - 2850 | 2960 - 2850 |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Moderate |

| Amide | C=O stretch (Amide I) | 1680 - 1630 | 1680 - 1630 |

| Amide | N-H bend (Amide II) | 1640 - 1550 | Weak |

| Pyridine Ring | C=C, C=N stretch | 1600 - 1450 | Strong |

| Aromatic Ring | C-Cl stretch | 800 - 600 | Strong |

Elemental Analysis and Thermogravimetric Analysis (TGA) for Stoichiometry and Thermal Behavior in a Research Context

Elemental analysis provides the percentage composition of elements (C, H, N, Cl) in the compound. The experimental values are compared with the theoretical values calculated from the molecular formula (C₁₀H₁₁ClN₂O₃) to confirm the empirical formula and assess the sample's purity with respect to inorganic impurities.

Table 6.5.1: Hypothetical TGA Data for this compound

| Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 180 - 250 | ~17.5% | Decarboxylation (loss of CO₂) |

| 250 - 350 | ~40% | Cleavage and volatilization of the butanoic acid side chain |

| > 350 | Gradual | Decomposition of the chloropyridine ring structure |

| Residue at 600 °C | < 5% | Carbonaceous residue |

Crystallization Techniques for Obtaining High-Quality Crystals for Advanced Structural Investigations

Obtaining high-quality single crystals is a prerequisite for unambiguous structure determination by Single-Crystal X-ray Diffraction. pharmascholars.com For this compound, which contains both a hydrogen bond donor (amide N-H, carboxylic O-H) and acceptor (amide C=O, carboxylic C=O, pyridine N) sites, crystallization can be guided by the formation of robust hydrogen-bonding networks. nih.govnih.gov

Common crystallization techniques that could be employed include:

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture, e.g., ethanol/water) is allowed to evaporate slowly at room temperature.

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility and promotes crystal growth. phenomenex.com

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystallization. carleton.edu

The choice of solvent is critical and would be determined through screening various solvents to find one in which the compound has moderate solubility. The goal is to achieve slow crystal growth, which generally yields higher quality crystals suitable for X-ray analysis.

Exploration of Potential Research Applications and Future Research Directions

Utilization as a Versatile Chemical Building Block in Complex Organic Synthesis

The molecular architecture of 4-(2-Chloronicotinamido)butanoic acid makes it a promising scaffold for the synthesis of more complex and functionally diverse molecules. Organic building blocks are fundamental molecular entities that serve as the foundation for constructing more elaborate organic compounds. mdpi.comsigmaaldrich.cn The presence of multiple reactive sites within this compound offers several avenues for its use as a versatile building block.

The 2-chloronicotinic acid moiety is a particularly important precursor in the synthesis of various pharmaceutical and agrochemical compounds. researchgate.net The chlorine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity can be exploited to generate a library of derivatives with potentially novel biological activities. For instance, the chlorine can be displaced by amines, alcohols, or thiols to create new classes of compounds.

Furthermore, the carboxylic acid group of the butanoic acid chain provides a handle for various chemical transformations, including esterification, amidation, and reduction. These reactions can be used to attach the molecule to other complex structures or to modify its physicochemical properties. The amide bond itself, while generally stable, can also be a site for chemical modification under specific conditions. The combination of these reactive sites allows for a modular approach to the synthesis of complex target molecules.

| Reactive Site | Potential Transformations | Potential Products |

| 2-Chloro Pyridine | Nucleophilic Aromatic Substitution | Aminopyridine, Alkoxypyridine, Thiolated Pyridine Derivatives |

| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |

| Amide Linkage | Hydrolysis, Reduction | Amine and Carboxylic Acid Fragments, Secondary Amines |

Application in Supramolecular Chemistry and Material Science Research

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. researchgate.netrsc.orgnih.gov The structure of this compound, containing both hydrogen bond donors (amide N-H, carboxylic acid O-H) and acceptors (amide C=O, carboxylic acid C=O, pyridine nitrogen), makes it an excellent candidate for studies in supramolecular assembly and co-crystallization.

Co-crystallization Studies: Co-crystals are multicomponent crystals in which the components are held together by non-covalent interactions. acs.orgnih.gov Nicotinamide (B372718), a related compound, is a well-known co-crystal former and has been extensively studied for its ability to form co-crystals with various active pharmaceutical ingredients (APIs). acs.orgnih.gov The carboxylic acid and pyridine functionalities in this compound are known to form robust supramolecular synthons, such as the carboxylic acid-pyridine heterosynthon. nih.govresearchgate.netacs.org By co-crystallizing this compound with other molecules, it may be possible to create novel solid forms with tailored physicochemical properties, such as solubility, stability, and bioavailability.

Self-Assembly Investigations: The amphiphilic nature of certain nicotinamide derivatives can lead to their self-assembly into organized structures like vesicles in solution. researchgate.netrsc.org While this compound is not strongly amphiphilic, its potential for directional hydrogen bonding could drive the formation of one-, two-, or three-dimensional networks in the solid state. These self-assembled structures could have interesting properties for applications in materials science, such as in the design of porous materials or functional thin films.

Development as a Molecular Probe for Fundamental Mechanistic Studies

Molecular probes are essential tools for elucidating the mechanisms of chemical and biological processes. nih.govnih.gov Analogs of nicotinamide adenine dinucleotide (NAD) have been synthesized and used as probes to study the activity of NAD-related enzymes. nih.govresearchgate.netjenabioscience.com Given its nicotinamide core, this compound could serve as a precursor for the development of novel molecular probes.

By incorporating a reporter group, such as a fluorophore or a spin label, into the structure of this compound, it would be possible to create probes for monitoring enzyme activity or for imaging cellular processes. The butanoic acid chain provides a convenient attachment point for such reporter groups without significantly altering the core nicotinamide structure that may be important for biological recognition.

Furthermore, the 2-chloro substituent offers a unique reactive handle. For example, a reaction that is catalyzed by a specific enzyme could lead to the displacement of the chlorine atom, triggering a detectable signal. This would allow for the development of activity-based probes for studying enzyme kinetics and for screening potential enzyme inhibitors.

Prospects for Advanced Retrosynthetic Software Development Informed by Novel Reactions Involving the Compound

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. nih.govthe-scientist.comyoutube.com Computer-assisted synthesis planning (CASP) tools are increasingly being used to aid in this process. the-scientist.comnih.govsynthiaonline.com These programs rely on a database of known chemical reactions to deconstruct a target molecule into simpler, commercially available starting materials.

The exploration of novel reactions involving this compound could contribute to the expansion of the reaction databases used by these software tools. For example, the development of new, highly selective methods for the functionalization of the 2-chloropyridine (B119429) ring or the butanoic acid chain would provide new "rules" for the retrosynthesis algorithms.

Moreover, the unique combination of functional groups in this molecule could lead to the discovery of unexpected intramolecular reactions or rearrangements. The documentation and computational modeling of such novel transformations would be valuable for improving the predictive power of retrosynthetic software, enabling the design of more efficient and innovative synthetic routes.

Future Avenues in Catalyst Discovery for Transformations Involving this compound

Catalysis plays a central role in modern organic synthesis, enabling efficient and selective chemical transformations. The functional groups present in this compound are amenable to a variety of catalytic reactions.

Catalytic Hydrogenation: The pyridine ring can be reduced to a piperidine ring via catalytic hydrogenation. asianpubs.orgresearchgate.netnih.gov The development of new catalysts that can selectively hydrogenate the pyridine ring in the presence of the other functional groups would be a valuable addition to the synthetic chemist's toolbox. Electrocatalytic hydrogenation is also an emerging and promising method for such transformations. nih.gov

Cross-Coupling Reactions: The 2-chloro substituent on the pyridine ring makes it a suitable substrate for palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. Discovering new catalysts that are effective for these transformations with this specific substrate could enable the facile synthesis of a wide range of derivatives with diverse substitution patterns. The glutathione S-transferase catalyzed substitution of 2-chloropyridines has also been studied, suggesting potential for biocatalytic approaches. nih.gov

The butanoic acid moiety can also be a target for catalytic reactions. For instance, new catalysts could be developed for the selective C-H activation and functionalization of the aliphatic chain.

| Functional Group | Catalytic Transformation | Potential Research Direction |

| 2-Chloropyridine | Hydrogenation | Development of chemoselective catalysts for pyridine reduction. |

| 2-Chloropyridine | Cross-Coupling | Discovery of efficient catalysts for C-C and C-N bond formation. |

| Butanoic Acid | C-H Activation | Design of catalysts for selective functionalization of the alkyl chain. |

Theoretical and Computational Research on Novel Derivatives and Their Predicted Chemical Properties

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. researchgate.netmdpi.comnih.govdergipark.org.trresearchgate.netbiointerfaceresearch.com Theoretical and computational studies on this compound and its potential derivatives can provide valuable insights that can guide experimental work.

Prediction of Chemical Properties: DFT calculations can be used to predict a wide range of chemical properties for novel derivatives of this compound. These properties include molecular geometry, electronic structure, vibrational frequencies, and NMR chemical shifts. researchgate.netresearchgate.net Such predictions can aid in the characterization of newly synthesized compounds and can help to rationalize their observed reactivity.

Modeling of Supramolecular Interactions: Computational methods are also well-suited for studying the non-covalent interactions that govern supramolecular assembly. nih.govbath.ac.uknih.govsemanticscholar.orgresearchgate.net Theoretical studies could be used to predict the most likely hydrogen bonding patterns and crystal packing arrangements for co-crystals of this compound. This information could be used to guide the rational design of co-crystals with desired properties.

Reaction Mechanism Elucidation: DFT can be used to investigate the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to gain a detailed understanding of the reaction pathway. This knowledge can be used to optimize reaction conditions and to design more efficient synthetic routes.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Chloronicotinamido)butanoic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves coupling 2-chloronicotinic acid derivatives with aminobutanoic acid precursors. For example, acid-catalyzed esterification (as seen in analogous compounds like 4-(2-thienyl)butanoic acid methyl ester) can be adapted using methanol and catalysts like H₂SO₄ . Optimize yield by:

- Varying reaction temperatures (60–100°C) to balance reaction rate and byproduct formation.

- Testing polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates.

- Employing coupling agents (e.g., EDC/HOBt) to enhance amide bond formation efficiency .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect a singlet for the amide NH (~8–10 ppm), multiplet for the pyridine ring protons (δ 7.5–8.5 ppm), and signals for the butanoic acid chain (δ 1.5–2.5 ppm for CH₂ groups) .

- ¹³C NMR : Carboxylic acid carbon (~170–175 ppm), amide carbonyl (~165–170 ppm), and pyridine carbons (120–150 ppm) .

- IR : Strong absorption at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (amide C=O) .

- Mass Spectrometry (MS) : Molecular ion peak matching the molecular weight (e.g., 242.65 g/mol for C₁₀H₁₁ClN₂O₃) .

Q. How should researchers address solubility challenges of this compound in aqueous and organic solvents during experimental design?

- Methodological Answer :

- Aqueous Solubility : Adjust pH using NaOH to deprotonate the carboxylic acid, forming a water-soluble sodium salt .

- Organic Solubility : Use DMSO or DMF for dissolution. For hygroscopicity issues, store the compound under inert gas (argon) with desiccants .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

- Methodological Answer :

- Analog Synthesis : Modify the chloropyridine ring (e.g., 3-Cl or 4-Cl substitution) and vary the butanoic acid chain length to assess steric/electronic effects .

- Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase targets) or cellular viability assays (e.g., cancer cell lines) to correlate structural changes with activity .

Q. What computational chemistry approaches are suitable for predicting the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to potential targets (e.g., nicotinamide-binding enzymes). Focus on the chlorine atom’s role in hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, emphasizing the carboxylic acid group’s hydrogen bonding .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, especially for pyridine and amide protons .

- X-ray Crystallography : Determine crystal structure to confirm stereochemistry, as done for 4-(3-chloroanilino)benzoic acid derivatives .

- Cross-Validation : Compare elemental analysis (C, H, N) with theoretical values to confirm purity .

Q. What in vitro assays are appropriate for preliminary evaluation of the compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Screen against NAD-dependent enzymes (e.g., sirtuins) due to structural similarity to nicotinamide .

- Antimicrobial Activity : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria, referencing phenoxybutyric acid herbicidal mechanisms .

Q. What strategies mitigate hygroscopicity during storage and handling in long-term studies?

- Methodological Answer :

- Storage : Keep at 2–8°C in airtight containers with silica gel desiccants .

- Formulation : Convert to a stable hydrochloride salt (if applicable) to reduce moisture absorption, as seen in 4-(dimethylamino)butanoic acid HCl .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.